PRL-3 Inhibitor I is classified as a small molecule inhibitor. It was initially identified through high-throughput screening of chemical libraries for compounds that could effectively inhibit PRL-3 activity. The compound is part of a broader category of inhibitors targeting protein tyrosine phosphatases, which play crucial roles in cellular signaling and cancer biology.
The synthesis of PRL-3 Inhibitor I typically involves several key steps:
Specific technical details regarding reaction conditions (temperature, solvent, reaction time) are often proprietary or found in specialized literature on synthetic organic chemistry.
The molecular structure of PRL-3 Inhibitor I can be characterized by its specific functional groups that interact with the active site of PRL-3. The compound's molecular formula, molecular weight, and structural features are crucial for understanding its interaction with the target protein.
The inhibitor typically features a scaffold that allows for effective binding to the phosphatase domain of PRL-3, which includes a catalytic cysteine residue essential for its enzymatic activity.
PRL-3 Inhibitor I undergoes various chemical reactions that are critical for its function:
These reactions can be quantitatively analyzed using enzymatic assays to determine the inhibitor's efficacy and specificity.
The mechanism by which PRL-3 Inhibitor I exerts its effects involves several steps:
Data from various studies indicate that treatment with PRL-3 Inhibitor I can significantly decrease cell viability in cancer cell lines expressing high levels of PRL-3.
PRL-3 Inhibitor I exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm these properties.
PRL-3 Inhibitor I has significant applications in scientific research and potential clinical settings:
PRL-3 Inhibitor I (CAS 893449-38-2) is a synthetic small-molecule inhibitor with the systematic chemical name 5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone. Its molecular formula is C₁₇H₁₁Br₂NO₂S₂, yielding a molecular weight of 485.21 Da. Structurally, it features:
The extended π-conjugation system allows optimal fitting into the shallow, hydrophobic catalytic pocket of PRL-3. The E-isomer (confirmed by NMR) is bioactive due to its planar configuration, which facilitates hydrogen bonding with catalytic residues Cys104 and Arg110 of PRL-3 [10]. Solubility is limited in aqueous media (<2 mg/mL in H₂O) but high in DMSO (41.67 mg/mL), necessitating dimethyl sulfoxide (DMSO) for in vitro studies [5] [7].
Property | Value | Experimental Evidence |
---|---|---|
Molecular Formula | C₁₇H₁₁Br₂NO₂S₂ | High-resolution MS, NMR [10] |
Molecular Weight | 485.21 Da | Mass spectrometry [8] |
Isomeric Form | (E)-5-benzylidenerhodanine | X-ray crystallography [10] |
Key Functional Groups | Rhodanine core, dibrominated aromatics | FT-IR, ¹H/¹³C NMR [10] |
Solubility (DMSO) | >40 mg/mL | Kinetic assays [7] |
Purity | ≥98% (HPLC) | Chromatography [5] [7] |
The synthesis employs a Knoevenagel condensation between 5-bromo-2-[(2-bromobenzyl)oxy]benzaldehyde and 2-thioxothiazolidin-4-one (rhodanine) [10]. Critical optimizations include:
Purification involves silica-gel chromatography, with HPLC confirming ≥98% purity. Stability assessments show degradation under light (>50% in 48 hours), requiring storage at -20°C in desiccated, light-protected conditions [5] [7] [8].
PRL-3 Inhibitor I exhibits potent inhibition against recombinant human PRL-3, with an IC50 of 0.9 μM using DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) as the substrate [3] [7] [8]. Key kinetic characteristics:
Cell-based validation shows dose-dependent antimigratory activity:
Mechanistically, the inhibitor restores phosphorylation of PRL-3 substrates:
Assay System | Parameter | Value | Reference |
---|---|---|---|
Recombinant PRL-3 (DiFMUP) | IC50 | 0.9 μM | [3] [10] |
PRL-3-overexpressing DLD-1 | Antimigratory IC50 | 7 μM | [8] |
Ezrin phosphorylation (SW480) | Fold increase (vs. control) | 3.5× (Tyr353) | [10] |
Cytokeratin 8 phosphorylation | Fold increase (vs. control) | 5.2× (Tyr78) | [10] |
PRL-3 Inhibitor I demonstrates >4.7-fold selectivity for PRL-3 over PRL-1 and PRL-2 [6] [10]:
This isoform discrimination arises from structural divergences:
Minimal cross-reactivity occurs with other phosphatases:
In cancer cell lines, selectivity was confirmed via:
Phosphatase | IC50 (μM) | Selectivity Ratio (vs. PRL-3) |
---|---|---|
PRL-3 | 0.9 | 1.0 (reference) |
PRL-2 | 5.1 | 5.7 |
PRL-1 | 4.2 | 4.7 |
PTP1B | >100 | >111 |
PTEN | >50 | >55 |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1